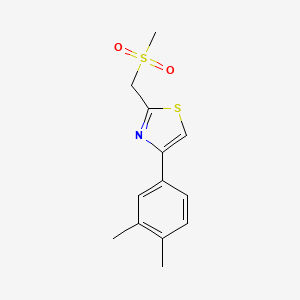![molecular formula C12H23NO3S B7593342 3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol, commonly known as BSN-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
BSN-9 exerts its effects by binding to and modulating the activity of nicotinic acetylcholine receptors. Specifically, BSN-9 acts as a positive allosteric modulator of α4β2* nicotinic acetylcholine receptors, which are widely expressed in the brain and play a key role in cognitive function and memory.
Biochemical and Physiological Effects
BSN-9 has been shown to have several biochemical and physiological effects, including potent analgesic effects, modulation of nicotinic acetylcholine receptor activity, and potential therapeutic effects for addiction. Additionally, BSN-9 has been found to have low toxicity and high selectivity for α4β2* nicotinic acetylcholine receptors, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BSN-9 for lab experiments is its potent analgesic effects, which make it a useful tool for studying pain pathways and developing new pain medications. Additionally, BSN-9 has high selectivity for α4β2* nicotinic acetylcholine receptors, which allows for more targeted studies of these receptors. However, one limitation of BSN-9 is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on BSN-9, including further studies on its potential therapeutic effects for addiction, development of new pain medications, and exploration of its effects on cognition and memory. Additionally, future research could focus on developing more efficient synthesis methods for BSN-9 and exploring its potential for other applications, such as in the field of materials science. Overall, BSN-9 is a promising compound with significant potential for a wide range of scientific applications.
Métodos De Síntesis
BSN-9 can be synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis process typically starts with the reaction of 1,5-dibromopentane with sodium methoxide to produce 1-methoxy-5-bromopentane. This compound is then reacted with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in the presence of sulfur trioxide to produce the key intermediate, 3-butylsulfonyl-3-azabicyclo[3.3.1]nonane. Finally, this intermediate is reduced with sodium borohydride to produce BSN-9.
Aplicaciones Científicas De Investigación
BSN-9 has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, BSN-9 has been shown to possess potent analgesic effects, making it a promising candidate for the development of new pain medications. In neuroscience, BSN-9 has been found to modulate the activity of nicotinic acetylcholine receptors, which are important for cognitive function and memory. Additionally, BSN-9 has been studied for its potential as a therapeutic agent for the treatment of addiction.
Propiedades
IUPAC Name |
3-butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-2-3-7-17(15,16)13-8-10-5-4-6-11(9-13)12(10)14/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHINGMOOVVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC2CCCC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)


![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)


